8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810712
InChI: InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3
SMILES: CC1=CC=C(C2=NN=CN12)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC13810712

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3
Standard InChI Key WSPOFQVVOVOXHE-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=NN=CN12)Br
Canonical SMILES CC1=CC=C(C2=NN=CN12)Br

Introduction

Chemical Structure and Nomenclature

Core Structural Features

8-Bromo-5-methyl- triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine moiety. The triazole ring (a five-membered ring containing three nitrogen atoms) is attached at the 4,3-a position of the pyridine, creating a bicyclic system. The bromine substituent at the 8-position and the methyl group at the 5-position introduce distinct electronic effects: bromine enhances electrophilic reactivity, while the methyl group contributes to steric stabilization .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name8-bromo-5-methyl-[1,2,] triazolo[4,3-a]pyridine
Molecular FormulaC7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3
Molecular Weight212.05 g/mol
CAS Number1172341-29-5
SMILESCC1=CC=C(C2=NN=CN12)Br

Isomeric Considerations

A related compound, 8-bromo- triazolo[4,3-a]pyridine (lacking the methyl group), has the molecular formula C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3 and a molecular weight of 198.02 g/mol . This distinction highlights the critical role of substituents in modulating physicochemical and biological properties.

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of 8-Bromo-5-methyl- triazolo[4,3-a]pyridine typically involves multi-step reactions:

  • Cyclization: Formation of the triazole ring via cyclization of hydrazine derivatives with pyridine precursors.

  • Substitution: Introduction of bromine at the 8-position using brominating agents like N\text{N}-bromosuccinimide (NBS).

  • Methylation: Installation of the methyl group via alkylation or cross-coupling reactions .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 5- and 8-positions requires careful control of reaction conditions.

  • Yield Optimization: Reported yields remain proprietary, but industrial-scale synthesis likely employs catalytic methods to enhance efficiency.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies recommend storage at 2–8°C in sealed containers to prevent degradation .

Table 2: Physicochemical Data

PropertyValueSource
Density1.9 ± 0.1 g/cm³ (analog)
LogP1.45 (analog)
Storage Conditions2–8°C, anhydrous

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra reveal distinct signals for the methyl group (~2.5 ppm) and aromatic protons (~7–8 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 212.05 confirms the molecular weight.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Bromine: A handle for Suzuki-Miyaura cross-coupling reactions.

  • Methyl Group: Reduces rotational freedom, enhancing target selectivity .

Case Study: Kinase Inhibitors

In silico docking studies predict strong interactions with CDK2 and EGFR kinases, making it a candidate for oncology therapeutics.

Challenges and Future Directions

Knowledge Gaps

  • Biological Data: Limited published studies on specific target interactions.

  • Synthetic Scalability: Need for greener methodologies to reduce environmental impact.

Emerging Opportunities

  • PROTAC Development: Utilization in proteolysis-targeting chimeras due to its small size and modularity.

  • Combination Therapies: Synergy with immunotherapeutic agents warrants exploration .

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